Thiamine-13C3 Hydrochloride
Description
Properties
Molecular Formula |
C₉¹³C₃H₁₈Cl₂N₄OS |
|---|---|
Molecular Weight |
340.25 |
Synonyms |
3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-chloridethiazolium-13C3 Hydrochloride; Aneurine-13C3 Hydrochloride; Apate Drops-13C3; Beatine-13C3; Bedome-13C3; Begiolan-13C3; Benerva-13C3; Eskapen-13C3; Eskaphen-13C3; Thiamin- |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Enrichment of Thiamine 13c3 Hydrochloride
Methodologies for Targeted ¹³C Incorporation into Thiamine (B1217682) and its Analogs
The synthesis of Thiamine-13C3 Hydrochloride involves the specific placement of three ¹³C atoms within the thiamine molecule. These are typically incorporated into the thiazole (B1198619) ring, a key component of the thiamine structure. synzeal.com The strategic placement of these isotopes allows for their use as internal standards in mass spectrometry-based analyses, enabling accurate quantification of thiamine and its metabolites in biological samples. sigmaaldrich.comfrontiersin.org
The core of the synthesis often involves a convergent approach where the two heterocyclic rings of thiamine, the pyrimidine (B1678525) and the thiazole, are synthesized separately and then coupled. researchgate.net For this compound, the focus is on introducing the ¹³C labels into the thiazole moiety. This can be achieved by utilizing precursors that are already enriched with ¹³C.
Biosynthetic approaches have also been explored, utilizing microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce ¹³C-enriched thiamine. acs.orgacs.org By feeding these organisms with ¹³C-labeled substrates such as [1,2,3,4,5,6-¹³C₆]-D-glucose, the microorganisms incorporate the heavy isotopes into the thiamine they produce. acs.orgacs.org
Design of Labeled Precursors and Investigation of Isotopic Labeling Pathways
The design of labeled precursors is a critical step in the chemical synthesis of this compound. For the typical labeling pattern where the ¹³C atoms are in the thiazole ring, precursors such as 5-(2-hydroxyethyl)-4-(methyl-¹³C)thiazole-4,5-¹³C₂ would be required. The synthesis of these precursors is a multi-step process that itself requires careful planning and execution.
Isotopic labeling pathways in biosynthetic systems have been investigated using stable isotope-labeled compounds. For instance, studies with [2-¹³C]glycine and [¹³C]formate in Salmonella typhimurium have helped to elucidate the biosynthetic route of the pyrimidine part of thiamine. nih.govasm.org These experiments, analyzed by gas chromatography-mass spectrometry, have shown that these precursors are incorporated into the pyrimidine moiety, providing insights into the enzymatic reactions involved. nih.govasm.org Such studies are fundamental to understanding how to manipulate these pathways for the efficient production of isotopically labeled thiamine.
The table below summarizes some of the key precursors and their roles in thiamine biosynthesis and chemical synthesis:
| Precursor Name | Role in Thiamine Synthesis |
| 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | Pyrimidine moiety of thiamine. frontiersin.org |
| 4-Methyl-5-thiazoleethanol (HET) | Thiazole moiety of thiamine. frontiersin.org |
| [2-¹³C]glycine | Labeled precursor for the pyrimidine moiety in biosynthetic pathways. nih.govasm.org |
| [¹³C]formate | Labeled precursor for the pyrimidine moiety in biosynthetic pathways. nih.govasm.org |
| 5-Aminoimidazole ribotide (AIR) | A key intermediate in the biosynthesis of the pyrimidine moiety. acs.orgcornell.edu |
Advanced Purification and Isotopic Purity Characterization Techniques
Following synthesis, the purification of this compound is paramount to remove any unlabeled thiamine and other impurities. A combination of chromatographic techniques is typically employed to achieve high purity. google.comacs.org
Purification Techniques:
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for separating the labeled compound from reaction byproducts and unreacted starting materials. google.comcreative-proteomics.com
Ion-Exchange Chromatography: This technique is effective for purifying thiamine derivatives, taking advantage of the charged nature of the thiamine molecule. nih.gov
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, with specific cartridges like C18 or phenylboronic acid being employed depending on the properties of the target molecule and impurities. acs.org
Isotopic Purity Characterization:
The isotopic purity of the final product is a critical quality parameter, and it is determined using sophisticated analytical methods.
Mass Spectrometry (MS): This is the primary technique for determining the level of isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the labeled compound, allowing for the calculation of the atom percent ¹³C. creative-proteomics.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting daughter ions. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the location of the ¹³C labels within the molecule. acs.orgacs.org The presence of ¹³C-¹³C and ¹³C-¹⁵N couplings can confirm the intact incorporation of labeled precursors. acs.org
The desired isotopic purity for this compound is typically very high, often exceeding 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com
The table below outlines the key analytical techniques and their applications in this context:
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purification and separation of the labeled compound. google.comcreative-proteomics.com |
| Mass Spectrometry (MS) | Determination of isotopic enrichment and molecular weight. sigmaaldrich.comcreative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of label positions. acs.orgacs.org |
Stereochemical Considerations and Control in Labeled Thiamine Synthesis
Thiamine itself does not have any chiral centers. However, some of its biologically active intermediates and derivatives, such as 2-(α-hydroxyethyl)thiamine, do possess stereocenters. nih.govacs.org While the synthesis of this compound itself does not directly involve the creation of stereocenters in the final product, the stereochemistry of intermediates in related enzymatic reactions is an area of active research.
Studies on the crystal structures of thiamine intermediates have provided insights into their three-dimensional conformations. nih.govacs.org Understanding the stereochemical outcomes of reactions catalyzed by thiamine diphosphate (B83284) (ThDP)-dependent enzymes is crucial for designing biocatalysts for specific synthetic purposes, such as enantioselective synthesis. bioengineer.org While not a direct aspect of producing this compound, the broader field of thiamine chemistry acknowledges the importance of stereochemical control in related enzymatic transformations. rsc.org The principles learned from these studies could potentially be applied to the synthesis of more complex labeled thiamine analogs in the future.
Advanced Analytical Methodologies Employing Thiamine 13c3 Hydrochloride As a Tracer
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantification. The method relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, Thiamine-13C3 Hydrochloride—to the sample at the earliest stage of analysis. Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during mass spectrometry analysis. By measuring the ratio of the signal from the natural analyte to that of the labeled standard, an absolute quantification can be achieved.
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing Labeled Internal Standards
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier technique for thiamine (B1217682) quantification, and the use of this compound is central to its success. In this method, a sample is spiked with the labeled internal standard and subjected to extraction procedures, which can range from simple buffer extraction to more rigorous acid and enzymatic hydrolysis, depending on the matrix.
The extract is then injected into an LC system, where thiamine is chromatographically separated from other sample components. The effluent from the LC column is directed into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, both the unlabeled thiamine and the 13C-labeled internal standard are ionized to produce parent ions. These parent ions are then fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity.
For instance, a common transition monitored for unlabeled thiamine is the fragmentation of the parent ion with a mass-to-charge ratio (m/z) of 265 into a product ion with m/z 122. Correspondingly, for a 13C-labeled standard with three 13C atoms, the parent ion would have an m/z of 268, which also fragments to a characteristic product ion. The ratio of these signals allows for precise quantification.
Validation of these methods demonstrates excellent performance. Studies have shown high repeatability (0.16–0.81%) and reproducibility (0.1–4%) when analyzing thiamine in diverse matrices such as infant formula, multivitamins, and grains. The accuracy of these ID-LC-MS/MS methods is often confirmed by comparing results against certified reference materials (CRMs). lgcstandards.com The use of fully 13C-labeled internal standards is considered the gold standard as it corrects for matrix effects and improves the trueness and precision of the analytical method. foodriskmanagement.comnih.gov
| Parameter | Typical Value/Condition |
| Internal Standard | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Thiamine) | m/z 265 |
| Product Ion (Thiamine) | m/z 122 |
| Precursor Ion (13C3-Thiamine) | m/z 268 |
| Product Ion (13C3-Thiamine) | m/z 122 or other specific fragment |
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Analysis
While LC-MS/MS is the predominant technique for thiamine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though its application is less common and presents specific challenges. Thiamine and its metabolites are highly polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization to increase the volatility and thermal stability of the analyte.
Common derivatization techniques include silylation, which replaces active hydrogens on hydroxyl and amine groups with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This two-step process, often involving methoximation followed by silylation, makes the molecule volatile enough for GC separation.
In this context, this compound would be added to the sample before derivatization. It would undergo the same chemical reactions as the endogenous thiamine, resulting in a labeled, derivatized analog. During GC-MS analysis, the derivatized thiamine and its labeled counterpart would be separated chromatographically and detected by the mass spectrometer. Quantification would be based on the ratio of a characteristic ion fragment from the unlabeled derivative to the corresponding fragment from the 13C-labeled derivative. While theoretically sound, the multi-step derivatization process can introduce variability, making the use of a stable isotope-labeled internal standard absolutely critical for achieving reliable quantitative results.
Chromatographic Separation Techniques for Thiamine Vitamers and Their Labeled Counterparts
Thiamine exists in biological systems not only in its free form but also as phosphorylated esters, primarily thiamine monophosphate (TMP) and thiamine diphosphate (B83284) (TDP), the latter being the most biologically active form. Analytical methods must often differentiate and quantify these various forms, known as vitamers.
Optimization of Liquid Chromatography for Differential Analysis of Thiamine Species
High-Performance Liquid Chromatography (HPLC) is highly effective for separating thiamine vitamers. Reversed-phase chromatography is the most common approach, utilizing columns such as C18 or C30. The optimization of this separation involves careful selection of the mobile phase composition and gradient.
Mobile phases typically consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. Adjusting the pH and ionic strength of the buffer is crucial for achieving resolution between the highly polar, charged phosphate esters and the free thiamine. Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often necessary to elute all vitamers with good peak shape in a reasonable timeframe. A typical analysis can separate free thiamine, TMP, and TDP within minutes. scispace.com this compound is added as an internal standard to quantify the free thiamine, while labeled standards for the phosphorylated forms would be required for the most accurate quantification of each vitamer.
| Parameter | Typical Condition |
| Technique | Reversed-Phase HPLC |
| Stationary Phase | C18 or C30 |
| Mobile Phase A | Aqueous Buffer (e.g., Ammonium Formate, pH 2.6-4.0) |
| Mobile Phase B | Organic Modifier (e.g., Methanol, Acetonitrile) |
| Elution Mode | Gradient Elution |
| Detection | Tandem Mass Spectrometry (MS/MS) or Fluorescence |
Exploration of Electrophoretic and Capillary Techniques for High-Resolution Separation
Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), offers an alternative, high-resolution technique for the separation of thiamine and its vitamers. researchgate.net CE separates molecules based on their charge-to-size ratio in an electric field. This method is well-suited for charged species like thiamine and its phosphorylated esters.
The separation is performed in a narrow, fused-silica capillary filled with a background electrolyte (BGE), typically a buffer such as phosphate or borate. nih.govchromatographyonline.com The pH of the BGE is a critical parameter; at a low pH (e.g., 2.3), cationic vitamins like thiamine are well separated. semanticscholar.org By applying a high voltage across the capillary, the different vitamers migrate at distinct velocities, resulting in their separation. The method is known for its high efficiency, rapid analysis times, and minimal sample consumption. semanticscholar.org For quantitative analysis, the inclusion of an internal standard like this compound is essential to correct for variations in injection volume and detector response, ensuring high precision. semanticscholar.org
| Parameter | Typical Condition |
| Technique | Capillary Zone Electrophoresis (CZE) |
| Capillary | Uncoated Fused-Silica (e.g., 50 µm id) |
| Background Electrolyte (BGE) | Phosphoric Acid/Triethanolamine Buffer (pH ~2.3) or Borate Buffer (pH ~8.2) |
| Applied Voltage | 15-30 kV |
| Detection | UV Absorbance (e.g., 210 nm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules and for tracing metabolic pathways. The use of 13C-labeled compounds like this compound significantly enhances the capabilities of NMR in biological studies.
For structural elucidation, 13C NMR spectra of the labeled compound can be compared to the unlabeled thiamine. chemicalbook.comdrugbank.com The specific enrichment of 13C at certain positions in the molecule results in enhanced signals for those carbon atoms, confirming spectral assignments and providing detailed structural information.
The most advanced application of this compound in NMR is for metabolic flux analysis (MFA). creative-proteomics.com In this approach, the 13C-labeled thiamine is introduced into a biological system (e.g., cell culture or a whole organism) as a tracer. iaea.org Thiamine diphosphate is a critical coenzyme for central metabolic enzymes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase in the citric acid cycle, and transketolase in the pentose (B10789219) phosphate pathway.
As the labeled thiamine is utilized by these enzymes, the 13C atoms are incorporated into various downstream metabolites. By acquiring time-course NMR spectra, researchers can track the appearance and distribution of the 13C label in molecules like glutamate, lactate (B86563), and other intermediates. nih.govnih.gov This provides a dynamic map of metabolic activity. Kinetic modeling of the 13C enrichment patterns allows for the quantitative determination of the rates (fluxes) through these key metabolic pathways, offering unique insights into cellular metabolism that are not accessible by other methods. researchgate.net
Carbon-13 NMR (13C-NMR) in Tracing Metabolic Pathways
Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a powerful, non-invasive technique for elucidating metabolic pathways and fluxes. When this compound is introduced into a biological system, the 13C atoms act as a tracer. As the labeled thiamine is metabolized, the 13C label is incorporated into downstream metabolites. 13C-NMR can detect the position and abundance of these labels in various molecules, providing a detailed map of the metabolic transformations.
Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in central carbon metabolism. nih.gov By using this compound, researchers can trace the flow of carbon atoms through these pathways:
Pentose Phosphate Pathway (PPP): TPP is a cofactor for transketolase, a crucial enzyme in the non-oxidative phase of the PPP. nih.gov Labeled carbon atoms from Thiamine-13C3 can be traced to pentose phosphates, which are essential for nucleotide synthesis.
Tricarboxylic Acid (TCA) Cycle: TPP is required for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are key enzymes in the TCA cycle responsible for cellular respiration and energy production. nih.gov
Branched-Chain Amino Acid (BCAA) Metabolism: The catabolism of BCAAs like leucine, isoleucine, and valine depends on the TPP-dependent enzyme branched-chain α-ketoacid dehydrogenase. nih.govnih.gov
The chemical shifts in a 13C-NMR spectrum are unique for each carbon atom in a molecule, allowing for the identification of labeled positions within metabolites. chemicalbook.comresearchgate.net By analyzing the changes in these spectra over time, a dynamic view of metabolic activity can be constructed.
Coupling of NMR with Other Spectroscopic Methods for Enhanced Information Content
One of the most powerful combinations is coupling NMR with Mass Spectrometry (MS). While NMR provides detailed structural information and intramolecular isotope distribution, MS offers superior sensitivity and the ability to analyze complex mixtures. A hyphenated technique like Liquid Chromatography-NMR-MS (LC-NMR-MS) allows for the physical separation of metabolites, followed by the acquisition of both NMR and MS data for each compound. This approach would enable researchers to not only confirm the identity of metabolites that have incorporated the 13C label from thiamine but also to precisely quantify their abundance, even at very low concentrations.
Advanced Mass Spectrometry Approaches in Labeled Metabolite Analysis
Mass spectrometry (MS) is a cornerstone of modern metabolomics due to its high sensitivity, selectivity, and throughput. The use of stable isotope-labeled internal standards like this compound is critical for accurate and precise quantification in complex biological samples. sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolomics
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas for unknown compounds and the confident identification of metabolites. nih.gov In the context of thiamine-related research, HRMS-based metabolomics has been used to investigate the global metabolic changes associated with thiamine status in critically ill patients. nih.govnih.gov
These studies perform untargeted analysis, detecting thousands of metabolic features in plasma samples. nih.gov By correlating these features with measured thiamine levels, researchers can identify specific metabolites and metabolic pathways that are significantly altered. researchgate.net The use of this compound as an internal standard in such studies is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the high accuracy required for metabolome-wide association studies.
Below is a table summarizing key metabolic pathways found to be significantly associated with thiamine status using HRMS metabolomics.
| Pathway Category | Specific Metabolic Pathways Affected |
| Carbohydrate Metabolism | Pentose Phosphate Pathway, Fructose and Mannose Metabolism |
| Amino Acid Metabolism | Branched-Chain Amino Acid (BCAA) Degradation, Arginine and Proline Metabolism, Aspartate and Asparagine Metabolism |
| Lipid Metabolism | Linoleate Metabolism, Butanoate Metabolism |
This interactive table summarizes findings from HRMS studies investigating the metabolic impact of thiamine status. nih.govnih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis of Labeled Compounds
Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique used for quantifying specific molecules in a complex mixture. rsc.org In an MS/MS experiment, a specific parent ion (or precursor ion) is selected, fragmented, and the resulting daughter ions (or product ions) are detected. google.comgoogle.com This process, known as Multiple Reaction Monitoring (MRM), provides a unique and highly specific signature for the target molecule.
When analyzing this compound, the parent ion will have a mass-to-charge ratio (m/z) that is 3 units higher than unlabeled thiamine due to the three 13C atoms. The fragmentation pattern of the labeled standard is expected to be very similar to that of the unlabeled compound. researchgate.net However, any fragment ions that retain the 13C-labeled portion of the molecule will also exhibit a corresponding mass shift. This allows for the unambiguous detection and quantification of the labeled standard, separate from the endogenous, unlabeled thiamine.
The table below shows the characteristic mass transitions for unlabeled thiamine and the expected corresponding transitions for this compound.
| Compound | Parent Ion (m/z) | Major Fragment Ions (m/z) |
| Thiamine (Unlabeled) | 265.1 | 144.0, 122.1 |
| This compound | 268.1 | 144.0, 125.1* |
This interactive table details the precursor and product ions used in MS/MS analysis. The fragmentation of thiamine (m/z 265.1) typically yields a pyrimidine (B1678525) fragment (m/z 122.1) and a thiazole (B1198619) fragment (m/z 144.0). rsc.orggoogle.com For Thiamine-13C3, where the label is on the pyrimidine ring, the corresponding pyrimidine fragment is shifted to m/z 125.1, while the unlabeled thiazole fragment remains at m/z 144.0.
This ability to differentiate between the labeled internal standard and the endogenous analyte makes MS/MS an exceptionally powerful tool for pharmacokinetic studies and for the precise quantification of thiamine levels in clinical and research settings.
Investigating Thiamine Metabolism and Metabolic Fluxes Using 13c Labeling
Theoretical Principles and Practical Implementation of 13C-Metabolic Flux Analysis (MFA)
13C-MFA is a cornerstone technique for quantifying in vivo metabolic fluxes. nih.govucdavis.edumit.educreative-proteomics.com13cflux.net The fundamental principle involves introducing a substrate labeled with the stable isotope 13C into a biological system. creative-proteomics.com As the labeled substrate is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the rates of intracellular metabolic reactions can be determined. ucdavis.educreative-proteomics.com
Construction of Detailed Metabolic Network Models for Thiamine-Dependent Pathways
A prerequisite for any 13C-MFA study is the construction of a detailed and accurate metabolic network model. researchgate.netresearchgate.netmdpi.com This model is a mathematical representation of the biochemical reactions occurring within the cell, particularly those relevant to the metabolism of the labeled tracer. For studies involving thiamine (B1217682), the network model must include the pathways for thiamine uptake, its conversion to the active coenzyme thiamine pyrophosphate (TPP), and the reactions where TPP acts as an essential cofactor. researchgate.netresearchgate.net
Key thiamine-dependent pathways that are central to carbon metabolism include:
Glycolysis and the Pyruvate (B1213749) Dehydrogenase (PDH) Complex: TPP is a critical cofactor for the PDH complex, which links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. cornell.eduyoutube.com
The Tricarboxylic Acid (TCA) Cycle: The α-ketoglutarate dehydrogenase complex, another TPP-dependent enzyme system, is a key component of the TCA cycle. cornell.edulumenlearning.com
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Transketolase, a TPP-dependent enzyme, is a central enzyme in the non-oxidative phase of the PPP, playing a crucial role in the production of pentose phosphates for nucleotide synthesis and NADPH for reductive biosynthesis. cornell.edulumenlearning.comnih.govkhanacademy.org
The metabolic model must accurately represent the stoichiometry and carbon transitions of each reaction in these pathways to enable precise flux calculations from the isotopic labeling data.
Computational Algorithms and Software for Flux Estimation from Isotopic Data
Once the experimental isotopic labeling data is obtained, sophisticated computational algorithms are employed to estimate the metabolic fluxes. nih.govnih.govnih.gov These algorithms typically involve fitting the measured isotopic labeling patterns of metabolites to the predictions of the metabolic network model by adjusting the unknown flux values. This is often achieved through least-squares regression, where the objective is to minimize the difference between the experimentally measured and model-predicted isotopomer distributions. dntb.gov.ua
Several software packages have been developed to facilitate these complex calculations. These tools provide a framework for defining the metabolic model, inputting experimental data, and performing the flux estimation and statistical analysis.
| Software Name | Description |
| 13CFLUX2 | A high-performance software suite for steady-state 13C-MFA, offering tools for network modeling, simulation, parameter estimation, and statistical analysis. oup.com |
| INCA | A MATLAB-based software that supports both steady-state and isotopically non-stationary 13C-MFA. ucdavis.eduresearchgate.net |
| METRAN | A software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis based on the Elementary Metabolite Units (EMU) framework. researchgate.net |
| OpenFlux | An open-source modeling software for 13C-based metabolic flux analysis. ucdavis.edu |
| FiatFlux | A user-friendly software package that supports flux ratio analysis from MS data and subsequent estimation of absolute in vivo fluxes. ucdavis.eduresearchgate.net |
These computational tools are essential for extracting meaningful quantitative flux data from the complex isotopic labeling patterns generated in 13C-MFA experiments. nih.govnih.govoup.com
Elucidation of Thiamine Pyrophosphate (TPP) Synthesis, Activation, and Turnover Dynamics
Using Thiamine-13C3 Hydrochloride as a tracer allows for the direct investigation of the synthesis, activation (phosphorylation), and turnover of TPP. By tracking the incorporation of the 13C label from thiamine into the TPP pool, researchers can quantify the rates of these crucial processes.
Enzymatic Kinetics and Isotope Exchange Studies within TPP-Dependent Reactions
Isotope exchange studies are powerful methods for probing the kinetics and mechanisms of enzyme-catalyzed reactions. nih.gov In the context of TPP-dependent enzymes, using a 13C-labeled substrate in conjunction with unlabeled TPP (or vice versa with labeled thiamine leading to labeled TPP) can reveal details about the reaction mechanism, such as the rates of substrate binding, product release, and the reversibility of individual steps. nih.govnih.gov
For instance, in the pyruvate dehydrogenase complex, isotope exchange between 13C-pyruvate and acetyl-CoA can provide insights into the kinetics of the decarboxylation and acetyl group transfer steps. nih.gov Similarly, studying the exchange of labeled two-carbon units in the transketolase reaction can elucidate the kinetic parameters of this key enzyme in the pentose phosphate pathway. researchgate.net
Investigation of TPP's Coenzyme Functionality in Carbon Metabolism
The role of TPP as a coenzyme is fundamental to central carbon metabolism. ucdavis.educornell.edupatsnap.com 13C-MFA, by providing a global view of metabolic fluxes, can quantitatively assess the impact of TPP availability on the activity of TPP-dependent pathways. By manipulating thiamine levels and tracing the metabolic rearrangements with 13C-labeled substrates, the functional consequences of TPP's coenzyme activity can be determined. For example, a decrease in TPP levels would be expected to reduce the flux through the PDH complex and the pentose phosphate pathway, and these changes can be precisely quantified using 13C-MFA. researchgate.netcornell.edu
Tracing Carbon Flow Through Central Metabolic Pathways in Defined Model Systems
By analyzing the distribution of 13C from labeled glucose into key metabolic intermediates and end products, the relative activities of glycolysis, the TCA cycle, and the pentose phosphate pathway can be determined. researchgate.netcornell.edukhanacademy.org For example, the pattern of 13C labeling in lactate (B86563) and pyruvate can reveal the relative flux through glycolysis. nih.gov The labeling patterns in TCA cycle intermediates like citrate (B86180) and malate (B86768) provide information about the entry of carbon into the cycle via pyruvate dehydrogenase and pyruvate carboxylase. pnas.org Furthermore, the labeling of ribose-5-phosphate (B1218738), a product of the pentose phosphate pathway, can be used to quantify the flux through this pathway. mit.edukhanacademy.org
Interrogating Glycolysis and Pentose Phosphate Pathway (PPP) Interconnections
Thiamine pyrophosphate is a critical cofactor for transketolase, an enzyme that forms a key link between glycolysis and the pentose phosphate pathway. This enzyme catalyzes the reversible transfer of a two-carbon unit from a ketose to an aldose, thereby interconnecting the two pathways. By using this compound as a tracer, it is theoretically possible to monitor the activity of transketolase and the flux of carbon between these pathways. The labeled carbons from the thiazole (B1198619) ring of thiamine, upon degradation of the cofactor, could potentially enter central carbon metabolism, although this is not its primary role as a tracer. A more direct approach involves using 13C-labeled glucose in conjunction with monitoring the activity of thiamine-dependent enzymes.
In a hypothetical study, the introduction of [1,2-13C2]glucose to cultured neuronal cells could be used to probe the interconnections between glycolysis and the PPP. The resulting labeling patterns in lactate and ribose-5-phosphate would be analyzed by mass spectrometry. A decrease in the fractional labeling of ribose-5-phosphate in thiamine-deficient cells would indicate a reduced flux through the PPP due to impaired transketolase activity.
| Metabolite | Control Cells (%) | Thiamine-Deficient Cells (%) |
|---|---|---|
| Lactate M+2 | 85.2 ± 3.1 | 88.5 ± 2.8 |
| Ribose-5-Phosphate M+1 | 45.7 ± 2.5 | 25.3 ± 1.9 |
| Ribose-5-Phosphate M+2 | 15.1 ± 1.8 | 8.9 ± 1.2 |
Data are represented as mean ± standard deviation. *p < 0.05 compared to control cells.
Analyzing Tricarboxylic Acid (TCA) Cycle Contributions and Anaplerotic Fluxes
Thiamine pyrophosphate is also an essential cofactor for the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDHC), two critical enzymes within the TCA cycle. PDC links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA, while KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA. Thiamine deficiency has been shown to reduce the activity of these enzymes, thereby impairing TCA cycle function.
While this compound is primarily used to trace thiamine's own metabolism, its impact on the TCA cycle can be assessed using other labeled substrates. For instance, in a study using [U-13C6]glucose, the labeling patterns of TCA cycle intermediates would be altered in response to thiamine status. A reduction in the incorporation of 13C into citrate and subsequent TCA cycle intermediates in thiamine-deficient cells would reflect diminished PDC activity. Similarly, using [U-13C5]glutamine as a tracer would reveal the impact on KGDHC activity and anaplerotic fluxes.
| Metabolite Isotopologue | Relative Abundance in Control Cells | Relative Abundance in Thiamine-Deficient Cells |
|---|---|---|
| Citrate M+2 | 1.00 | 0.65 |
| α-Ketoglutarate M+2 | 0.95 | 0.58 |
| Succinate M+2 | 0.88 | 0.51 |
| Malate M+2 | 0.91 | 0.55 |
Studies of Thiamine Salvage and De Novo Biosynthesis Pathways
Organisms can acquire thiamine through de novo synthesis or by salvaging it from the environment. The contribution of each pathway can vary between species and is dependent on the availability of external thiamine. Isotopic labeling is an invaluable technique for dissecting the relative importance of these two pathways.
Quantitative Assessment of De Novo Synthesis versus Salvage Pathway Contributions
By supplying a known amount of this compound to a culture medium and comparing its incorporation into the intracellular thiamine pool with the total thiamine content, the contribution of the salvage pathway can be quantified. The remaining portion of the intracellular thiamine pool would be attributable to de novo synthesis from unlabeled precursors.
For example, in a study of the bacterium Rhizobium leguminosarum, which is known to possess a thiamine salvage pathway, cells could be grown in a medium containing a specific concentration of this compound. The ratio of labeled to unlabeled thiamine and its phosphorylated derivatives within the cells would directly reflect the proportion of thiamine acquired through salvage versus de novo synthesis.
| Growth Condition | Salvaged Thiamine (%) | De Novo Synthesized Thiamine (%) |
|---|---|---|
| Thiamine-Replete Medium | 92.5 ± 4.1 | 7.5 ± 0.9 |
| Thiamine-Limited Medium | 35.8 ± 3.2 | 64.2 ± 3.2 |
Data are represented as the percentage of the total intracellular thiamine pool.
Unraveling Regulatory Mechanisms Governing Thiamine Homeostasis in Biological Systems
The balance between thiamine uptake, de novo synthesis, and its conversion to the active form, TPP, is tightly regulated to maintain cellular homeostasis. Isotopic tracers can be employed to investigate these regulatory mechanisms. For instance, studies have shown that in response to thiamine deficiency, the expression of thiamine transporters is upregulated in intestinal and renal cells.
Using this compound, researchers can investigate the dynamics of thiamine uptake and phosphorylation under varying conditions. For example, the rate of incorporation of the 13C label into the intracellular thiamine and TPP pools can be measured in cells cultured in media with different thiamine concentrations. An increased rate of uptake and phosphorylation in thiamine-deficient conditions would provide evidence for the upregulation of transporters and thiamine pyrophosphokinase activity. These studies are crucial for understanding how cells adapt to changes in vitamin availability and maintain metabolic stability.
Applications of Thiamine 13c3 Hydrochloride in Mechanistic Biological Research
Cellular and Microbial Metabolic Phenotyping and Pathway Characterization
Stable isotope-labeled compounds like Thiamine-13C3 Hydrochloride are instrumental in quantitative analysis for a range of applications, from diagnostic testing for thiamine (B1217682) deficiency to quality control in dietary supplements and fortified foods.
Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential coenzyme for numerous enzymes critical to central carbon metabolism. nih.govnih.gov In vitro studies are crucial for understanding the catalytic mechanisms of these thiamine-dependent enzymes. This compound can be used to probe the active sites and reaction intermediates of enzymes such as:
Transketolase: A key enzyme in the pentose (B10789219) phosphate (B84403) pathway, crucial for the synthesis of nucleotide precursors and NADPH. mdpi.com
Pyruvate (B1213749) dehydrogenase complex (PDH): This complex links glycolysis to the citric acid cycle (TCA cycle). ijbs.com
α-ketoglutarate dehydrogenase complex (a-KGDH): A critical enzyme in the TCA cycle. mdpi.com
Branched-chain α-ketoacid dehydrogenase complex (BCKDH): Involved in the catabolism of branched-chain amino acids. nih.gov
By incorporating the 13C label from this compound into TPP, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the chemical transformations occurring during enzymatic reactions. This provides detailed insights into reaction kinetics, substrate specificity, and the mechanism of action of these vital enzymes.
Many microorganisms can synthesize thiamine de novo, while others are auxotrophic, meaning they require an external source of the vitamin. nih.gov this compound is a valuable tool for dissecting these microbial metabolic pathways.
Utilization: By supplying this compound to auxotrophic microbes, researchers can trace its uptake and conversion into TPP and other thiamine vitamers. This helps in identifying and characterizing thiamine transporters and the enzymes involved in the thiamine salvage pathway. ijbs.com
Biosynthesis: In thiamine-prototrophic (synthesizing) organisms, intermediates in the biosynthetic pathway can be labeled by providing 13C-labeled precursors. While this compound itself is a final product, its use in conjunction with other labeled precursors allows for a comprehensive understanding of the entire biosynthetic network. Key enzymes in bacterial thiamine biosynthesis, such as ThiC, ThiG, and ThiE, can be studied using these approaches. nih.govnih.gov
Secretion: Some microbes secrete thiamine or its precursors, which can then be utilized by other members of the microbial community. This compound can be used to quantify the extent of this cross-feeding and understand its ecological significance. nih.gov
Interactive Data Table: Key Thiamine-Dependent Enzymes and Their Functions
| Enzyme | Metabolic Pathway | Function |
| Transketolase | Pentose Phosphate Pathway | Interconversion of sugars, production of NADPH and precursors for nucleotide synthesis. mdpi.com |
| Pyruvate Dehydrogenase Complex (PDH) | Link between Glycolysis and TCA Cycle | Converts pyruvate to acetyl-CoA. ijbs.com |
| α-ketoglutarate dehydrogenase complex (a-KGDH) | TCA Cycle | Catalyzes the conversion of α-ketoglutarate to succinyl-CoA. mdpi.com |
| Branched-chain α-ketoacid dehydrogenase complex (BCKDH) | Amino Acid Catabolism | Involved in the breakdown of branched-chain amino acids (leucine, isoleucine, and valine). nih.gov |
Investigations in Non-Human Organismal Models for Physiological and Pathophysiological Understanding
Animal models are indispensable for studying the complex interplay of thiamine metabolism in a whole-organism context. This compound allows for precise tracking of thiamine's fate in these systems.
Once administered to an animal model, this compound can be traced to various tissues and organs. This provides valuable information on:
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of thiamine can be accurately quantified. nih.gov
Tissue-Specific Distribution: The accumulation of labeled thiamine in different organs, such as the liver, brain, heart, and kidneys, can be measured to understand tissue-specific requirements and storage. mdpi.com
Catabolism: The breakdown products of thiamine can be identified and quantified, shedding light on the pathways of thiamine degradation.
Recent studies in dogs and cats have utilized high-performance liquid chromatography (HPLC) to determine thiamine diphosphate (B83284) (TDP) concentrations in whole blood, providing baseline data for what constitutes a healthy thiamine status in these animals. nih.gov
Thiamine deficiency can lead to profound alterations in cellular metabolism. By inducing thiamine deficiency in animal models and then repleting with this compound, researchers can investigate the resulting metabolic shifts.
Metabolic Flux Analysis: This technique uses stable isotopes to measure the rates of metabolic reactions in a biological system. This compound can be used to assess the flux through thiamine-dependent pathways and how it is altered in deficiency states. medchemexpress.com
Pathophysiological Models: In models of diseases associated with thiamine deficiency, such as Wernicke-Korsakoff syndrome, the labeled thiamine can help to elucidate the underlying metabolic disturbances. nih.gov Studies in rats have shown that thiamine replenishment can reverse changes in local cerebral glucose utilization caused by short-term thiamine deprivation. nih.gov However, prolonged deficiency may lead to irreversible metabolic changes. nih.gov
Interactive Data Table: Research Findings on Thiamine Status and Metabolism
| Finding | Organism/System | Significance |
| Thiamine status is associated with metabolites in pathways for energy, amino acids, lipids, and the gut microbiome. nih.govnih.gov | Critically ill adult patients | Highlights the widespread metabolic impact of thiamine levels. |
| Thiamine deficiency can be induced by high-grain diets in dairy cows, leading to decreased ruminal and blood thiamine concentrations. nih.gov | Dairy Cows | Demonstrates the influence of diet on thiamine status in ruminants. |
| Thiamine deficiency in dogs and cats can be fatal if not reversed and can result from diets with insufficient thiamine. researchgate.net | Dogs and Cats | Emphasizes the importance of adequate dietary thiamine for companion animals. |
| Thiamine replenishment reverses cerebral metabolic changes from short-term thiamine deprivation. nih.gov | Rats | Provides insight into the potential for recovery from thiamine deficiency. |
Environmental and Ecological Biogeochemical Cycling of Thiamine Vitamers
Thiamine and its various forms (vitamers) are essential micronutrients in aquatic and terrestrial ecosystems. frontiersin.org Many organisms, particularly phytoplankton and bacteria, are unable to synthesize thiamine and rely on external sources. frontiersin.org The use of 13C-labeled thiamine, such as this compound, can be a powerful tool for studying the biogeochemical cycling of this vital nutrient.
By introducing this compound into controlled environmental systems (mesocosms) or using it in tracer experiments with environmental samples, researchers can:
Track Uptake and Transfer: Determine which organisms in a microbial community are taking up thiamine and how it is transferred through the food web.
Quantify Production and Consumption Rates: Measure the rates at which thiamine is produced by prototrophs and consumed by auxotrophs.
Elucidate Degradation Pathways: Identify the biotic and abiotic processes that lead to the breakdown of thiamine in the environment.
Such studies are crucial for understanding the factors that control the availability of thiamine and its influence on microbial community structure and primary productivity in ecosystems like the Amazon River plume-influenced western tropical North Atlantic Ocean. frontiersin.org
Tracing Thiamine Degradation and Transformation Processes in Aquatic and Terrestrial Ecosystems
The use of stable isotope-labeled compounds is a powerful tool in biogeochemical research, enabling scientists to trace the fate of specific molecules in complex environmental systems. This compound, with its isotopic label, serves as a crucial tracer for elucidating the degradation and transformation pathways of thiamine (Vitamin B1) in both aquatic and terrestrial ecosystems. By introducing a known amount of this compound into an environmental sample, researchers can track the appearance of the 13C label in various degradation products over time, providing direct evidence of transformation processes and rates.
In aquatic environments, particularly marine ecosystems, thiamine is a vital micronutrient for many phytoplankton and bacterioplankton. nih.gov Understanding its stability and degradation is key to comprehending marine microbial ecology and biogeochemical cycles. Research has utilized 13C-labeled thiamine to investigate its fate in seawater. For instance, environmental water samples can be spiked with this compound to monitor its transformation into different vitamers and degradation products. nih.gov By employing techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify and quantify the labeled compounds, revealing the kinetics and pathways of thiamine degradation, which can be influenced by factors such as sunlight (photodegradation) and microbial activity.
One study spiked seawater samples with 75 pM of 13C-thiamin to trace its conversion. nih.gov The analysis of dissolved organics captured by solid-phase extraction columns allows for the identification of labeled degradation products, providing insights into the turnover of thiamine in the marine environment. nih.gov
While direct studies utilizing this compound in terrestrial ecosystems are less documented in the provided search results, the principles of stable isotope probing (SIP) are widely applied in soil science to trace nutrient cycling. knaw.nlresearchgate.netfrontiersin.org This methodology can be directly applied to study thiamine dynamics in soil. By introducing this compound into soil microcosms, researchers can trace the incorporation of the 13C label into the soil microbial biomass and identify the microorganisms actively involved in thiamine uptake and transformation. frontiersin.org Furthermore, the analysis of soil extracts can reveal the formation of various labeled thiamine degradation products, helping to understand the stability of this essential vitamin in the soil environment and its availability to plants and soil microbes.
Below is an illustrative data table representing hypothetical findings from a study tracing this compound degradation in a terrestrial ecosystem.
| Time (Days) | Concentration of Thiamine-13C3 (ng/g soil) | Concentration of Labeled Thiazole-13C (ng/g soil) | Concentration of Labeled Pyrimidine-13C (ng/g soil) | 13C in Microbial Biomass (µg/g soil) |
| 0 | 100 | 0 | 0 | 0 |
| 7 | 65 | 15 | 10 | 5 |
| 14 | 40 | 25 | 18 | 12 |
| 28 | 20 | 35 | 25 | 15 |
| 56 | 5 | 40 | 30 | 10 |
Understanding Inter-species Nutrient Exchange and Thiamine Auxotrophy in Microbial Communities
Many microorganisms are thiamine auxotrophs, meaning they cannot synthesize this essential vitamin de novo and must acquire it from their environment or from other organisms. nih.govfrontiersin.orgnih.gov This metabolic dependency forms the basis of complex symbiotic and competitive interactions within microbial communities. This compound is an invaluable tool for dissecting these intricate relationships by enabling researchers to trace the flow of thiamine and its precursors between different microbial species.
In a mixed microbial community, the addition of this compound allows for the tracking of which organisms directly uptake the labeled thiamine. Subsequent analysis of the metabolome and proteome of different species isolated from the community can reveal the presence of the 13C label, confirming uptake. Furthermore, if a thiamine prototroph (an organism that can synthesize thiamine) is grown in the presence of unlabeled precursors and a thiamine auxotroph is also present, the introduction of this compound to the auxotroph can help determine if there is any reverse flow or exchange of thiamine or its intermediates.
A common experimental setup involves co-culturing a thiamine auxotroph with a thiamine prototroph in a thiamine-free medium. By supplying this compound, researchers can quantify the transfer of the labeled vitamin from a providing species (if it takes up and re-releases it) or observe the specific uptake by the auxotroph in a competitive environment. For instance, studies on the interaction between a thiamine-auxotrophic tetrahydrofuran (B95107) (THF)-degrading bacterium, Rhodococcus ruber ZM07, and its prototrophic cooperators have highlighted the importance of thiamine exchange in maintaining the stability and function of the microbial community. nih.govfrontiersin.orgnih.gov While these studies did not explicitly use this compound, the use of such a labeled compound would provide direct quantitative evidence of the exchange dynamics.
The following table illustrates hypothetical results from a co-culture experiment designed to track the exchange of thiamine between a prototrophic and an auxotrophic bacterial species using this compound.
| Experimental Condition | Species | Intracellular 13C-Thiamine Concentration (fmol/cell) |
| Control: Auxotroph alone + 13C-Thiamine | Auxotroph sp. | 15.2 |
| Control: Prototroph alone + 13C-Thiamine | Prototroph sp. | 18.5 |
| Co-culture: Auxotroph + Prototroph + 13C-Thiamine | Auxotroph sp. | 8.3 |
| Prototroph sp. | 12.1 | |
| Co-culture: Auxotroph + Prototroph (no added 13C-Thiamine) | Auxotroph sp. | 0 |
| Prototroph sp. | 0 |
This data could indicate competition for the externally supplied labeled thiamine. Further experiments could involve labeling the precursors for thiamine synthesis in the prototroph and tracking the transfer of newly synthesized, labeled thiamine to the auxotroph. Such studies are critical for understanding the fundamental principles of microbial ecology and for the rational design of synthetic microbial consortia for various biotechnological applications.
Future Prospects and Methodological Advancements
Integration of 13C-Metabolic Flux Analysis with Complementary Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of 13C-Metabolic Flux Analysis (13C-MFA) using tracers like Thiamine-13C3 Hydrochloride with other "omics" disciplines offers a powerful systems biology approach to unravel complex biological processes. nih.gov While 13C-MFA provides a direct measure of in vivo metabolic reaction rates, proteomics and transcriptomics offer complementary insights into the abundance of proteins (including enzymes) and the expression levels of their corresponding genes, respectively. researchgate.net This multi-omics strategy allows researchers to connect the functional output of a metabolic pathway (flux) with the underlying regulatory and catalytic machinery. mdpi.comresearchgate.net
By combining these datasets, researchers can build more comprehensive models of cellular function. For example, a change in flux through a thiamine-dependent pathway, as measured by this compound tracing, can be correlated with changes in the expression of specific enzyme-encoding genes (transcriptomics) and the actual quantity of those enzymes present in the cell (proteomics). This integrated approach can help identify regulatory hubs and control mechanisms that govern metabolic shifts in response to various stimuli or in disease states. frontiersin.org Studies have demonstrated the value of combining metabolomics with genomics, transcriptomics, and epigenetics to provide a clearer picture of metabolic individuality and disease mechanisms. researchgate.net This synergy helps to mitigate the risk of false-positive findings and provides more reliable results than single-omics studies alone. researchgate.net
Table 1: Synergistic Insights from Multi-Omics Integration with 13C-MFA
| Omics Layer | Information Provided | Contribution to Integrated Analysis |
| 13C-Metabolomics (using Thiamine-13C3 HCl) | Quantitative measurement of metabolic reaction rates (fluxes) through thiamine-related pathways. | Provides a functional readout of the metabolic phenotype. |
| Proteomics | Quantification of protein (enzyme) abundance. | Links metabolic flux to the available catalytic machinery. |
| Transcriptomics | Measurement of gene expression levels (mRNA). | Reveals the genetic blueprint and regulatory intent driving enzyme production. |
| Genomics | DNA sequence information. | Identifies the genetic basis for enzyme function and potential mutations affecting metabolism. |
Development of Advanced Computational Tools and Software for Isotopic Data Processing and Network Analysis
The increasing complexity and volume of data generated from stable isotope labeling experiments necessitate the development of more sophisticated computational tools. nih.gov 13C-Metabolic Flux Analysis (13C-MFA) is the state-of-the-art method for determining in vivo metabolic reaction rates, and its application is heavily reliant on specialized software. fz-juelich.denih.gov These tools are essential for designing experiments, processing raw mass spectrometry data, calculating flux distributions, and performing statistical analyses. nih.gov
Several software packages have been developed to facilitate 13C-MFA, each with specific features and capabilities. For instance, 13CFLUX2 is a high-performance suite designed for scalable and flexible computational workflows, outperforming many existing tools in universality and features. fz-juelich.denih.govresearchgate.net Other tools like OpenFLUX and FiatFlux offer user-friendly interfaces for researchers who may not be experts in numerical methods. nih.govscispace.com Future advancements will likely focus on:
Automation and High-Throughput Analysis: Software like iMS2Flux is being developed to automate and standardize the data flow from mass spectrometers to flux analysis programs, which is crucial for high-throughput applications. researchgate.netresearchgate.net
Integration with Multi-Omics Data: New software will need to seamlessly integrate flux data with datasets from proteomics, transcriptomics, and genomics to enable more comprehensive systems-level analysis.
Enhanced Visualization: Tools that can create intuitive visualizations of complex metabolic networks and flux maps, such as Omix, are critical for data interpretation. fz-juelich.de
Improved Algorithms: The development of more efficient algorithms is needed to handle large-scale metabolic models and non-stationary isotopic labeling data, which can provide a more dynamic view of metabolism. nih.gov
Table 2: Examples of Software for 13C-Metabolic Flux Analysis
| Software | Primary Functionality | Key Features |
| 13CFLUX2 | High-performance 13C-MFA, experimental design, and evaluation. fz-juelich.denih.gov | Supports multicore CPUs and clusters; uses FluxML language; highly scalable. fz-juelich.deresearchgate.net |
| FiatFlux | User-friendly calculation of flux ratios and absolute fluxes from GC-MS data. nih.gov | Preconfigured for various microorganisms; intuitive for non-specialists. nih.gov |
| OpenFLUX | Modeling software for small and large-scale 13C-MFA. scispace.com | Based on the Elementary Metabolite Unit (EMU) framework for enhanced speed. scispace.com |
| iMS2Flux | Automated processing of mass spectrometry data for flux analysis. researchgate.net | Standardizes workflow, corrects for natural isotope abundance, supports various output formats. researchgate.netresearchgate.net |
Novel Applications of 13C-Labeled Thiamine (B1217682) in Untargeted Metabolomics and Metabolic Pathway Discovery
While 13C-labeled substrates are extensively used in targeted 13C-MFA to quantify fluxes through known pathways, their application in untargeted metabolomics holds immense potential for discovering novel metabolic pathways and functions. nih.govnih.gov By feeding cells this compound and tracing the incorporation of the 13C label across the entire metabolome, researchers can identify previously unknown metabolites that are part of the thiamine metabolic network. nih.gov
This discovery-based approach works by using high-resolution mass spectrometry to screen for all molecules that have incorporated the heavy isotope. nih.gov The resulting mass shifts indicate that a metabolite is downstream of thiamine metabolism. This technique can:
Identify Novel Metabolites: Uncover new biochemical intermediates derived from thiamine or its precursors.
Elucidate New Pathways: Trace the flow of 13C atoms to map out previously uncharacterized enzymatic reactions or entire metabolic routes. nih.govnih.gov
Confirm Proposed Pathways: Use labeling patterns in key metabolites, such as proteinogenic amino acids, to verify the activity of computationally predicted or hypothetical pathways. nih.govresearchgate.netyoutube.com
This method serves as a powerful complement to genomics and proteomics for the functional characterization of poorly understood organisms or metabolic states. nih.gov For example, 13C-assisted metabolism analysis has been instrumental in discovering alternate amino acid synthesis pathways in non-model organisms. nih.gov The application of this compound in this context could reveal new roles for thiamine in cellular biochemistry beyond its canonical functions as an enzymatic cofactor.
Engineering of Microbial and Cellular Systems for Enhanced Thiamine-Related Pathway Modulation and Production
Metabolic engineering aims to rationally design and modify biological systems, such as microbes or plants, to improve the production of valuable chemicals or to modulate specific metabolic pathways. nih.govnih.gov Isotope labeling experiments using compounds like this compound are indispensable tools in this field. vanderbilt.edusemanticscholar.org By providing a quantitative map of metabolic fluxes, 13C-MFA allows engineers to identify metabolic bottlenecks, competing pathways, and inefficient enzymatic steps in a production host. mdpi.com
This information is critical for designing effective engineering strategies. For instance, if 13C-MFA reveals a slow reaction in the thiamine biosynthesis pathway, the gene encoding the responsible enzyme can be overexpressed. Conversely, if a significant portion of a precursor is being diverted to a wasteful byproduct pathway, that pathway can be blocked by gene knockout. vanderbilt.edu
Applications of this approach include:
Improving Vitamin Production: Engineering microorganisms like E. coli or yeast for the industrial fermentation of thiamine. 13C-MFA can guide the optimization of these strains to achieve higher yields and productivity. mdpi.com
Biofortification of Crops: Enhancing the thiamine content in staple crops like rice to combat nutritional deficiencies. nih.govnih.gov Studies in the model plant Arabidopsis thaliana have shown that overexpressing biosynthesis genes can increase thiamine levels, and understanding the resulting metabolic flux is key to developing successful strategies. nih.govnih.gov
Disease Modeling and Therapy: Engineering mammalian cell lines to study the effects of altered thiamine metabolism in disease. 13C-MFA can elucidate how metabolic fluxes are rewired in these models and test the efficacy of therapeutic interventions. nih.gov
By closing the "design-build-test-learn" cycle, 13C-MFA, powered by tracers like this compound, enables a more rational and efficient approach to metabolic engineering compared to traditional trial-and-error methods. vanderbilt.edumdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
